(R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride

Description

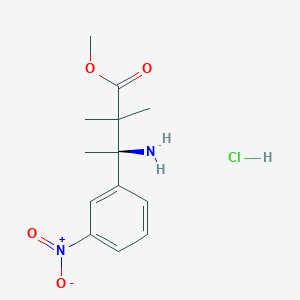

(R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride is a chiral amino ester hydrochloride characterized by a 3-nitrophenyl substituent, a dimethylated carbon backbone, and a methyl ester group. The nitro group’s electron-withdrawing nature and the steric bulk from the dimethyl groups may influence reactivity, solubility, and metabolic stability, distinguishing it from related compounds.

Properties

Molecular Formula |

C13H19ClN2O4 |

|---|---|

Molecular Weight |

302.75 g/mol |

IUPAC Name |

methyl (3R)-3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-12(2,11(16)19-4)13(3,14)9-6-5-7-10(8-9)15(17)18;/h5-8H,14H2,1-4H3;1H/t13-;/m1./s1 |

InChI Key |

FYMRJSSSMBXLHR-BTQNPOSSSA-N |

Isomeric SMILES |

C[C@@](C1=CC(=CC=C1)[N+](=O)[O-])(C(C)(C)C(=O)OC)N.Cl |

Canonical SMILES |

CC(C)(C(=O)OC)C(C)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, methyl acetoacetate, and a chiral amine.

Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.

Chiral Amine Addition: The chiral amine is added to the reaction mixture, leading to the formation of the desired chiral amine derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of chiral catalysts and ligands.

Biology:

- Investigated for its potential as a biochemical probe.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

- Evaluated for its pharmacological properties and bioactivity.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl group allows for interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Barnidipine Hydrochloride Impurities

identifies impurities in barnidipine hydrochloride, including (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (Impurity 2) and (3'S,4S)-1-benzyl-3-pyrrolidinylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Impurity 5). Key comparisons include:

The target compound lacks the dihydropyridine ring present in barnidipine impurities, reducing conjugation and altering redox properties.

Amino Ester Derivatives from Patent Literature

describes two compounds: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate and Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride. Comparative analysis:

Its linear backbone contrasts with the cyclobutane ring, which may enhance rigidity and bioavailability in the latter .

Key Research Findings

- Synthetic Routes : The target compound’s synthesis likely involves enantioselective amination, contrasting with the dihydropyridine cyclization in barnidipine impurities and the alkylation strategies in .

- Analytical Characterization : Similar to , HPLC and LCMS are critical for purity assessment. The nitro group’s UV activity aids detection, while chiral columns resolve the R-configuration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.